molecular formula C20H24ClN3O2S2 B13493874 N-(4-{2-[(4-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride

N-(4-{2-[(4-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride

Cat. No.: B13493874
M. Wt: 438.0 g/mol
InChI Key: FWZIHGJGAQHPKS-UHFFFAOYSA-N
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Description

N-(4-{2-[(4-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride is a complex organic compound that features a thiazole ring, a butylphenyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(4-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride typically involves multi-step organic reactions. One common approach is the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a haloketone. The butylphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(4-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

N-(4-{2-[(4-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{2-[(4-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The butylphenyl group may enhance the compound’s binding affinity through hydrophobic interactions. The methanesulfonamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride
  • N-(4-{2-[(4-ethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride

Uniqueness

N-(4-{2-[(4-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride is unique due to the presence of the butyl group, which can influence its hydrophobicity and binding interactions. This can result in different biological activities and properties compared to its methyl or ethyl analogs .

Properties

Molecular Formula

C20H24ClN3O2S2

Molecular Weight

438.0 g/mol

IUPAC Name

N-[4-[2-(4-butylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C20H23N3O2S2.ClH/c1-3-4-5-15-6-10-17(11-7-15)21-20-22-19(14-26-20)16-8-12-18(13-9-16)23-27(2,24)25;/h6-14,23H,3-5H2,1-2H3,(H,21,22);1H

InChI Key

FWZIHGJGAQHPKS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C.Cl

Origin of Product

United States

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